4-methoxy-3-pyridin-4-ylbenzaldehyde
Description
4-Methoxy-3-pyridin-4-ylbenzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 4 and a pyridin-4-yl group (C₅H₄N) at position 3 of the aromatic ring. The aldehyde functional group (-CHO) at position 1 confers reactivity toward nucleophilic addition and condensation reactions.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-3-2-10(9-15)8-12(13)11-4-6-14-7-5-11/h2-9H,1H3 |
InChI Key |
SEEQSCRDPUVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-pyridin-4-ylbenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyridine derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-pyridin-4-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-methoxy-3-pyridin-4-ylbenzoic acid.
Reduction: 4-methoxy-3-pyridin-4-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-pyridin-4-ylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-pyridin-4-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The methoxy and pyridinyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and physicochemical properties of 4-methoxy-3-pyridin-4-ylbenzaldehyde with related compounds:
Reactivity and Electronic Effects
- Aldehyde Reactivity : The aldehyde group in this compound is more electrophilic than in 2-hydroxy-4-methoxybenzaldehyde due to the absence of an electron-withdrawing hydroxyl group. This enhances its suitability for Schiff base formation or nucleophilic additions .
- Electronic Modulation : The pyridin-4-yl group (electron-withdrawing) at position 3 and methoxy group (electron-donating) at position 4 create a polarized electronic environment. This contrasts with 4-[(pyridin-3-yl)methoxy]benzaldehyde, where the pyridinyl group is part of a methoxy substituent, altering conjugation patterns .
Solubility and Physicochemical Behavior
- Lipophilicity: The hexyloxy chain in 4-hexyloxy-3-methoxybenzaldehyde increases lipophilicity (logP ~3.5), making it suitable for non-polar applications, whereas the pyridinyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) .
- Hydrogen Bonding : The pyridinyl nitrogen in this compound enables hydrogen bonding, similar to 4-[(pyridin-3-yl)methoxy]benzaldehyde, which could influence crystal packing or biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
